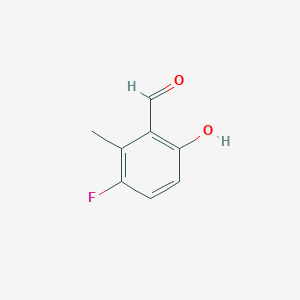

3-Fluoro-6-hydroxy-2-methylbenzaldehyde

Übersicht

Beschreibung

3-Fluoro-6-hydroxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Fluoro-6-hydroxy-2-methylbenzaldehyde, a fluorinated benzaldehyde derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorine atom and hydroxyl group, suggests possible interactions with various biological targets.

- Molecular Formula : C8H7F O2

- Molecular Weight : 154.14 g/mol

- CAS Number : 1427431-13-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of the fluorine atom is believed to enhance its lipophilicity and bioactivity.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of fluorinated compounds. For instance:

- A study evaluating various substituted benzaldehydes, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

This suggests that the compound possesses moderate antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Properties

Fluorinated compounds are often explored for their anticancer potential due to their ability to modulate biological pathways. Research has shown that:

- This compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study: Cell Line Evaluation

In a controlled study, the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines were assessed:

- MCF-7 Cell Line : The IC50 value was determined to be 15 µM.

- A549 Cell Line : The IC50 value was higher at 25 µM, indicating varying sensitivity among different cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

- In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptors associated with inflammatory responses.

- Oxidative Stress Induction : The presence of the hydroxyl group may enhance oxidative stress in target cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

3-fluoro-6-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFQWCIXZCMJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.